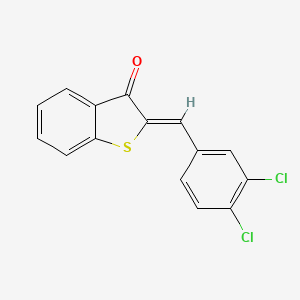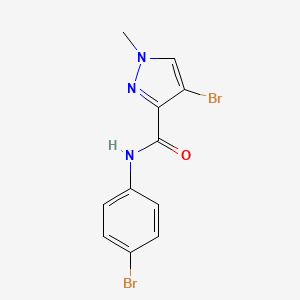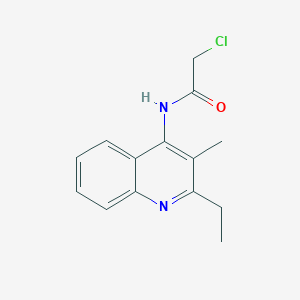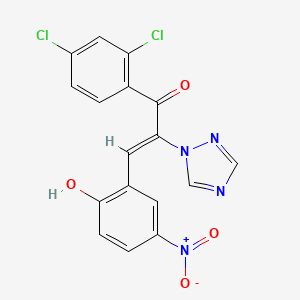![molecular formula C21H13N5O3S B11521119 2-Amino-6-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4-phenylpyridine-3,5-dicarbonitrile](/img/structure/B11521119.png)
2-Amino-6-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4-phenylpyridine-3,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound’s intricate arrangement of functional groups suggests potential biological and chemical significance.
2-Amino-6-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4-phenylpyridine-3,5-dicarbonitrile: is a complex organic compound with a unique structure. Let’s break it down:
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. we can infer that it involves multiple steps due to its complex structure.
- Industrial production methods likely involve carefully controlled reactions and purification steps to achieve high yields.
Chemical Reactions Analysis
Oxidation and Reduction: Given the presence of nitro (NO₂) and amino (NH₂) groups, this compound may undergo redox reactions.
Substitution Reactions: The cyano groups (CN) can participate in substitution reactions.
Common Reagents: Reagents like hydrogen peroxide (H₂O₂), reducing agents (e.g., NaBH₄), and strong acids (e.g., HCl) may be involved.
Major Products: These would depend on the specific reaction conditions and substituents. For example, reduction of the nitro group could yield an amino group.
Scientific Research Applications
Medicine: Investigate its potential as a drug candidate (e.g., antiviral, anticancer, or anti-inflammatory properties).
Chemistry: Explore its reactivity and use as a building block for other compounds.
Industry: Assess its applicability in materials science or catalysis.
Mechanism of Action
- Unfortunately, detailed information on its mechanism of action is scarce. Further research is needed to understand how it interacts with biological targets.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: The combination of pyridine, phenyl, and sulfanyl groups in our compound sets it apart.
Remember that while I’ve provided an overview, further investigation and experimental studies are essential to fully explore this intriguing compound
Properties
Molecular Formula |
C21H13N5O3S |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
2-amino-6-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-4-phenylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C21H13N5O3S/c22-10-16-19(14-4-2-1-3-5-14)17(11-23)21(25-20(16)24)30-12-18(27)13-6-8-15(9-7-13)26(28)29/h1-9H,12H2,(H2,24,25) |
InChI Key |
ZXCJIFLQFKSFPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-(3-bromophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B11521037.png)
![2-(1-(1H-Benzo[d]imidazol-2-yl)ethylidene)hydrazinecarbothioamide](/img/structure/B11521040.png)
![N-[(2Z)-4-(4-bromophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2(3H)-ylidene]-4-fluoroaniline](/img/structure/B11521045.png)
![4-[(Z)-(2-{4-(4-benzylpiperidin-1-yl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2,6-dibromophenol](/img/structure/B11521046.png)

![4-[({(2Z)-2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoic acid](/img/structure/B11521054.png)

![(2E)-6-acetyl-5-(4-methoxyphenyl)-7-methyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B11521067.png)

![N-[(E)-(4-bromophenyl)methylidene]-2-[(2,4-dimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-amine](/img/structure/B11521083.png)
![N-(4-methoxybenzyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B11521086.png)


![N-[2-(cyclopropanecarbonyl)-1-benzofuran-3-yl]-2-pyrrolidin-1-ylacetamide](/img/structure/B11521115.png)
